Aminooxy-PEG2-bis-PEG3-BCN is a specialized compound that plays a significant role in bioconjugation and chemical biology. This compound features a unique structure that allows it to participate in various chemical reactions, particularly those involving click chemistry. The compound consists of polyethylene glycol (PEG) units, which enhance solubility and biocompatibility, making it suitable for biological applications.
The compound is synthesized through a series of chemical reactions involving commercially available precursors. The primary components include aminooxy groups, polyethylene glycol chains, and bicyclononyne (BCN) moieties. These components are often sourced from established chemical suppliers or synthesized in laboratory settings using standard organic synthesis techniques.
Aminooxy-PEG2-bis-PEG3-BCN can be classified as a bifunctional linker or bioconjugation reagent. It belongs to the broader category of polyethylene glycol derivatives, which are widely used in medicinal chemistry and drug development due to their favorable properties.
The synthesis of Aminooxy-PEG2-bis-PEG3-BCN typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the final product.
The molecular structure of Aminooxy-PEG2-bis-PEG3-BCN can be described as follows:
The molecular formula can be represented as , where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Detailed structural data can be obtained through spectroscopic methods.
Aminooxy-PEG2-bis-PEG3-BCN is primarily involved in two types of chemical reactions:
The efficiency of these reactions depends on various factors such as concentration, temperature, and pH. Optimization of these parameters is crucial for achieving high yields in bioconjugation applications.
The mechanism of action for Aminooxy-PEG2-bis-PEG3-BCN involves two primary pathways:
Quantitative analysis of these reactions can be performed using high-performance liquid chromatography or mass spectrometry to determine conversion rates and product yields.
Aminooxy-PEG2-bis-PEG3-BCN typically exhibits:
The compound has several notable chemical properties:
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal properties and stability under various conditions.
Aminooxy-PEG2-bis-PEG3-BCN has numerous scientific applications:
Aminooxy-PEG2-bis-PEG3-BCN (C₅₄H₉₀N₆O₁₈, MW 1111.32 g/mol) exemplifies advanced molecular engineering for homogeneous ADCs. This trifunctional linker integrates:
The strategic branching addresses limitations of linear linkers by enabling DAR ≥ 4 while maintaining solubility. Comparative studies show branched PEG architectures improve pharmacokinetic profiles by shielding hydrophobic payloads from plasma proteins, reducing off-target clearance [6].
Table 1: Structural Components of Aminooxy-PEG2-bis-PEG3-BCN
Functional Group | Chemical Role | Impact on ADC Design |
---|---|---|
Aminooxy (-ONH₂) | Oxime bond formation | Site-specific antibody conjugation at engineered aldehydes |
BCN groups (x2) | SPAAC click chemistry | Copper-free payload attachment; improved stability |
PEG₂-(PEG₃)₂ core | Hydrophilic spacer | Reduces aggregation; enhances solubility and bioavailability |
The PEG spacer length critically influences payload release efficiency and ADC cytotoxicity. Research demonstrates:
Table 2: PEG Spacer Length vs. ADC Efficacy Parameters
Linker Architecture | Cathepsin Cleavage Rate | Relative Cytotoxicity (IC₅₀) | DAR Achieved |
---|---|---|---|
Short branched (No PEG₃) | Slow (>24h) | 10-fold higher vs. long-branched | 6 |
Long branched (w/PEG₃) | Fast (≤4h) | Equivalent to heterogeneous ADC | 6 |
Linear PEG₄ | Moderate (8–12h) | 3-fold higher vs. long-branched | 2–4 |
Aminooxy-PEG2-bis-PEG3-BCN utilizes BCN cyclooctynes rather than dibenzocyclooctyne (DBCO) for azide conjugation. Key distinctions include:
Enzymatic conjugation strategies (e.g., microbial transglutaminase) favor BCN due to its minimal interference with enzyme activity during initial antibody modification. Subsequent SPAAC with BCN yields >95% conjugation efficiency vs. ~85% for DBCO, attributed to reduced steric clashes [6].
Table 3: BCN vs. DBCO Performance in ADC Synthesis
Parameter | BCN-Based Linkers | DBCO-Based Linkers |
---|---|---|
Size (MW) | ~397 g/mol (BCN only); 1111 g/mol (full linker) | ~700 g/mol (DBCO only); 1333 g/mol (full linker) |
Azide reaction rate | Moderate (0.2–0.5 M⁻¹s⁻¹) | High (1–3 M⁻¹s⁻¹) |
Serum stability | >95% intact (72h) | 80–85% intact (72h) |
Typical conjugation yield | >95% | 85–90% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8